molecular formula C9H20N2O2S B571972 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine CAS No. 1257293-61-0

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine

Cat. No.: B571972
CAS No.: 1257293-61-0
M. Wt: 220.331
InChI Key: WROYOBVWVDSLTQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS 1257293-61-0) is a high-purity piperazine derivative supplied for research and development purposes. With a molecular formula of C9H20N2O2S and a molecular weight of 220.33 g/mol, this compound is characterized by a piperazine core that is 2,2-disubstituted with methyl groups and further functionalized with a methylsulfonylethyl chain . Piperazine is a privileged scaffold in medicinal chemistry, known for its versatile role in optimizing the physicochemical properties of a molecule and its widespread presence in bioactive compounds . Piperazine-containing compounds are extensively investigated for a broad spectrum of therapeutic activities, including as antiviral , anticancer , antibacterial, and antifungal agents . The structural motif of piperazine allows it to serve as a key building block for arranging pharmacophoric groups in specific three-dimensional orientations, facilitating interaction with diverse biological targets . The specific substitution pattern on this piperazine derivative makes it a valuable synthetic intermediate or precursor for the development of novel pharmaceutical candidates and for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use. This compound has associated hazard warnings, including that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and engineering controls should be employed during handling.

Properties

IUPAC Name

2,2-dimethyl-1-(2-methylsulfonylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-9(2)8-10-4-5-11(9)6-7-14(3,12)13/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROYOBVWVDSLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CCS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Isobutyraldehyde

Isobutyraldehyde undergoes chlorination with sulfuryl chloride (SO₂Cl₂) in a solvent-free system, producing 2-chloro-2-methylpropanal. This exothermic reaction liberates SO₂ and HCl gases, necessitating controlled addition and gas scrubbing. The crude product is treated with toluene and catalytic sulfuric acid to depolymerize oligomeric byproducts, yielding monomeric 2-chloro-2-methylpropanal.

Condensation with Ethylenediamine

The chlorinated intermediate reacts with ethylenediamine in tetrahydrofuran (THF) at 55–66°C, forming 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. This step achieves >90% conversion, with THF enabling efficient mixing and minimizing side reactions. Post-reaction, the organic layer is separated, and residual aqueous ethylenediamine is removed to prevent downstream contamination.

Catalytic Hydrogenation

The tetrahydropyrazine intermediate is hydrogenated using 10% Pd/C in methanol at 40–65°C under 3.5–4 bar H₂ pressure. This step reduces the imine to 2,2-dimethylpiperazine with >95% purity after distillation. Key optimizations include methanol additions to reduce Pd/C loading by 33% and toluene washes to remove residual solvents.

Table 1: Reaction Conditions for 2,2-Dimethylpiperazine Synthesis

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationSO₂Cl₂, no solvent, H₂SO₄ catalyst8590
CondensationEthylenediamine, THF, 60°C9288
HydrogenationPd/C, MeOH, 50°C, 4 bar H₂7895

Introducing the 2-(Methylsulfonyl)ethyl Substituent

The functionalization of 2,2-dimethylpiperazine with a methylsulfonylethyl group requires careful selection of sulfonylation agents and reaction conditions.

Alkylation with Methylsulfonylethyl Halides

A direct alkylation strategy involves reacting 2,2-dimethylpiperazine with 2-(methylsulfonyl)ethyl bromide or chloride. This SN2 reaction proceeds in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃, Et₃N) to scavenge HX.

Example Protocol :

  • Substrate : 2,2-Dimethylpiperazine (1.0 equiv)

  • Alkylating Agent : 2-(Methylsulfonyl)ethyl bromide (1.2 equiv)

  • Solvent : Acetonitrile, 60°C, 12 h

  • Base : Triethylamine (2.0 equiv)

  • Yield : 65–70% (crude), 90% purity after recrystallization (ethyl acetate/hexane).

Michael Addition to Vinyl Sulfones

An alternative route employs a Michael addition of 2,2-dimethylpiperazine to methylsulfonylethyl acrylate, followed by reduction. This method avoids harsh alkylation conditions but requires precise stoichiometry to prevent over-alkylation.

Reaction Scheme :

  • Michael Addition :
    2,2-Dimethylpiperazine+CH₂=CHSO₂MeAdduct\text{2,2-Dimethylpiperazine} + \text{CH₂=CHSO₂Me} \rightarrow \text{Adduct}

  • Catalytic Hydrogenation :
    Adduct+H2(Pd/C)This compound\text{Adduct} + \text{H}_2 (\text{Pd/C}) \rightarrow \text{this compound}

Purification and Salt Formation

Distillation and Crystallization

Crude this compound is purified via fractional distillation under reduced pressure (0.0035–0.0045 MPa, b.p. 64–68°C). For higher purity, recrystallization from ethanol/water mixtures (4:1 v/v) yields >99% pure product.

Salt Formation for Stability

The free base is converted into salts (e.g., hydrochloride, tartrate) to enhance stability and solubility. For instance, treatment with HCl gas in diethyl ether generates the hydrochloride salt, which is filtered and dried under vacuum.

Table 2: Salt Formation Conditions

Salt TypeAcid SourceSolventYield (%)
HydrochlorideHCl (g)Diethyl ether95
TartrateDL-Tartaric acidMethanol88

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The patent WO2019193134A1 emphasizes solvent recycling, particularly THF and toluene, via distillation. Pd/C catalyst is recovered through filtration and reactivated for reuse, reducing costs by 20–30%.

Byproduct Mitigation

Oligomeric byproducts from the chlorination step are minimized using acidic catalysts (e.g., H₂SO₄) in toluene. Residual ethylenediamine is removed via aqueous washes, ensuring <0.5% contamination in the final product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, J = 6.8 Hz, 2H, SO₂CH₂), 2.85 (s, 3H, SO₂CH₃), 2.70–2.50 (m, 8H, piperazine), 1.40 (s, 6H, CH(CH₃)₂).

  • MS (ESI+) : m/z 235.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms >99% purity, with retention time = 8.2 min.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various biological pathways, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperazine derivatives with sulfur-containing side chains exhibit diverse pharmacological activities, including antiviral, anticancer, and neurotransmitter reuptake inhibition. Below is a detailed comparison of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine with key analogs:

1-Methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine

  • Structure : Features a p-toluenesulfonyl (tosyl) group instead of methylsulfonyl.
  • Synthesis : Produced via alkylation of piperazine with 2-(p-tolylsulfonyl)ethyl halides .
  • Bioactivity: Identified in Streptomyces extracts, this compound demonstrates antioxidant and antimicrobial properties.

1-(2-(Phenylthio)ethyl)piperazine Derivatives (e.g., [K-604])

  • Structure : Contains a phenylthio (SPh) group instead of methylsulfonyl.
  • Synthesis : Prepared via SN2 reactions using disulfides as thiol sources under alkaline conditions .
  • Bioactivity : These derivatives act as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, with [K-604] showing potent lipid-lowering effects. The phenylthio group provides π-π stacking interactions with target enzymes, a feature absent in methylsulfonyl analogs .

1-[2-(3-Aminopropylamino)ethyl]piperazine (RVFV Inhibitors)

  • Structure: Substituted with a 3-aminopropylamino side chain.
  • Bioactivity : Exhibits antiviral activity against Rift Valley fever virus (RVFV). Replacing this chain with a butyl-piperazine group retained antiviral efficacy but reduced cytotoxicity, highlighting the balance between chain length and safety .

Ethyl, Propyl, and Butyl Piperazine CXCR4 Antagonists

  • Structure : Vary in alkyl chain length (ethyl, propyl, butyl) at the piperazine nitrogen.
  • Bioactivity : Propyl piperazine (compound 16) demonstrated superior CXCR4 antagonism (IC₅₀ = 12 nM) and metabolic stability compared to ethyl analogs (e.g., compound 15, IC₅₀ = 89 nM). Longer chains (butyl) improved target engagement but introduced steric hindrance in some cases .

GBR12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)

  • Structure : Incorporates a diphenylmethoxyethyl group and a phenylpropyl chain.
  • Bioactivity : A potent dopamine transporter (DAT) inhibitor (Kᵢ = 1.2 nM). Modifying the piperazine to pyrrolidine (e.g., (-)-49) increased DAT selectivity over serotonin transporters by 4736-fold, underscoring the impact of heterocycle rigidity on receptor binding .

Structural and Functional Trends

Impact of Sulfur-Containing Groups

Group Electron Effects Lipophilicity (logP) Target Interaction
Methylsulfonyl (SO₂CH₃) Electron-withdrawing Moderate (~1.2) Hydrogen bonding, polar interactions
Tosyl (SO₂C₆H₄CH₃) Strongly withdrawing High (~2.8) π-π stacking with aromatic residues
Phenylthio (SPh) Mildly donating High (~3.1) Hydrophobic pocket binding

Key Insight : Methylsulfonyl groups optimize solubility for CNS-targeted drugs, while tosyl/phenylthio derivatives favor peripheral targets due to increased lipophilicity .

Alkyl Chain Modifications

  • Ethyl Chains : Improve metabolic stability but may limit potency due to reduced van der Waals interactions.
  • Propyl/Butyl Chains : Enhance target affinity but risk off-target effects (e.g., CYP450 inhibition) .

Pharmacological and Industrial Relevance

  • Antiviral Agents : Piperazines with flexible alkyl chains (e.g., butyl) show promise in balancing potency and cytotoxicity .
  • Neurotransmitter Modulators : Methylsulfonyl and diphenylmethoxy groups are critical for DAT/SERT selectivity .
  • Anticancer Leads : Tosyl-containing piperazines from Streptomyces highlight microbial sources for drug discovery .

Biological Activity

Overview

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is a heterocyclic organic compound with the molecular formula C9_9H20_{20}N2_2O2_2S. It features a piperazine ring and is characterized by the presence of a methylsulfonyl group, which contributes to its biological activity. This compound has been investigated for various pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can engage in strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the piperazine structure allows for modulation of various biological pathways, which can lead to significant therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism may involve disruption of cellular processes or direct interaction with microbial enzymes.

Anticancer Activity

In the context of cancer research, this compound has been explored for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms that may involve modulation of signaling pathways related to cell survival and proliferation. For instance, its interaction with proteins involved in apoptosis regulation suggests a promising avenue for further investigation .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • Anticancer Efficacy : In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was found to have an IC50_{50} value indicating significant potency against specific types of cancer cells .
  • Mechanistic Insights : Research into the structure-activity relationship (SAR) has provided insights into how modifications to the piperazine structure can enhance biological activity. Alterations to the methylsulfonyl group or the piperazine ring have been shown to affect both potency and selectivity against different biological targets .

Data Summary Table

Biological Activity Observations IC50_{50} Reference
AntimicrobialInhibition of bacterial growthVaries by strain
AnticancerInduction of apoptosis in cancer cellsVaries (e.g., 5 μM against specific lines)
Enzyme InteractionPotential inhibition of specific enzymesNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves alkylation of the piperazine core with a methylsulfonylethyl group under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilic substitution reactions .
  • Catalysts : Palladium or nickel catalysts improve coupling efficiency in intermediate steps .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
    • Data Optimization : Yield and purity are maximized via iterative HPLC analysis (C18 columns, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be systematically validated?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylsulfonyl chemical shifts at δ 3.0–3.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding conformational flexibility .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 248.14 vs. observed 248.12) .

Q. What are the preliminary biological screening strategies for this compound?

  • In vitro Assays :

  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 or serotonin 5-HT2A receptors) using tritiated ligands .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess IC50 values .
    • Dosage : Initial testing at 1–100 μM in PBS buffer (pH 7.4) to mimic physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Modification Strategies :

  • Sulfonyl Group Replacement : Substituting methylsulfonyl with ethylsulfonyl or aryl-sulfonyl groups alters lipophilicity and target affinity .
  • Piperazine Ring Functionalization : Introducing electron-withdrawing groups (e.g., nitro) enhances metabolic stability .
    • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinases or GPCRs) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 μg/mL):

  • Variable Analysis : Test under standardized CLSI guidelines with fixed inoculum size (1.5 × 10⁸ CFU/mL) and broth microdilution .
  • Metabolite Interference : LC-MS/MS quantifies degradation products in cell media .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

  • Animal Models :

  • Rodent Studies : Oral bioavailability assessed via plasma concentration-time curves (Cmax, Tmax, AUC) after 10 mg/kg dosing .
  • Tissue Distribution : Radiolabeled compound (¹⁴C) tracks accumulation in brain, liver, and kidneys .
    • Metabolite Profiling : UPLC-QTOF identifies phase I/II metabolites in urine and feces .

Key Research Challenges

  • Stereochemical Purity : Racemization during synthesis requires chiral HPLC (Chiralpak AD-H column) for resolution .
  • Off-Target Effects : High-throughput screening (HTS) against a panel of 50+ receptors identifies selectivity gaps .

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